(3-Amino-benzenesulfonylamino)-acetic acid
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Overview
Description
2-(3-Aminophenylsulfonamido)acetic acid is a sulfonamide derivative with a molecular formula of C8H10N2O4S. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both an amino group and a sulfonamide group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenylsulfonamido)acetic acid typically involves the reaction of 3-nitrobenzenesulfonamide with glycine under specific conditions. The process includes the reduction of the nitro group to an amino group, followed by the formation of the sulfonamide linkage. Common reagents used in this synthesis include reducing agents like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-(3-Aminophenylsulfonamido)acetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-(3-Aminophenylsulfonamido)acetic acid has been studied for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenylsulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
4-(4-(4-Aminophenylsulfonamido)phenyl)butanoic acid:
Indole-sulfonamide derivatives: Compounds with a similar sulfonamide group but different core structures, used in medicinal chemistry.
Uniqueness
2-(3-Aminophenylsulfonamido)acetic acid is unique due to its specific combination of an amino group and a sulfonamide group attached to an acetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-[(3-aminophenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C8H10N2O4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
InChI Key |
BNQOCIJJZIHWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)N |
Origin of Product |
United States |
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